
Methyl 3-bromo-4-methylbenzoate
Overview
Description
Methyl 3-bromo-4-methylbenzoate: is an aromatic ester with the chemical formula C9H9BrO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 3-bromo-4-methylbenzoate is a chemical compound with the formula C9H9BrO2
Mode of Action
It’s known that this aromatic ester undergoes suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl
Biochemical Pathways
It’s known that the compound can be used in the preparation of various substances, including 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (e)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . This suggests that it may play a role in the synthesis of these compounds.
Result of Action
It’s known that the compound can be used as a starting material in the total synthesis of (-)-martinellic acid , suggesting that it may have a role in the synthesis of this and potentially other compounds.
Biochemical Analysis
Biochemical Properties
It is known that aromatic esters like Methyl 3-bromo-4-methylbenzoate can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may interact with enzymes and other biomolecules that facilitate such reactions.
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 38-44°C and a boiling point of 266.9°C at 760 mmHg . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
It is known that brominated compounds can have various effects in animals, including toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it can undergo Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This suggests that it may interact with enzymes or cofactors involved in these reactions.
Transport and Distribution
It is known that it is soluble in dimethyl sulfoxide , suggesting that it may be transported and distributed via this solvent.
Subcellular Localization
It is known that it is soluble in dimethyl sulfoxide , suggesting that it may localize in areas of the cell where this solvent is present.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare Methyl 3-bromo-4-methylbenzoate involves the esterification of 3-bromo-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production: In industrial settings, the preparation of this compound can involve more efficient and scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Suzuki Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-bromo-4-methylbenzoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry:
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: This compound has the bromine and methyl groups at different positions compared to Methyl 3-bromo-4-methylbenzoate.
Methyl 3-bromo-2-methylbenzoate: Another positional isomer with the bromine and methyl groups at the second and third positions, respectively.
Uniqueness:
Properties
IUPAC Name |
methyl 3-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASRAGFWFYHMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426758 | |
| Record name | methyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104901-43-1 | |
| Record name | Methyl 3-bromo-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




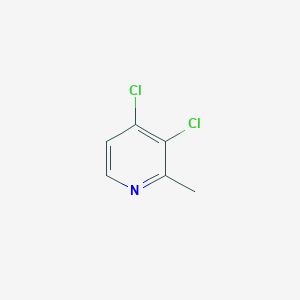

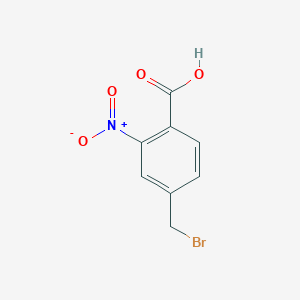

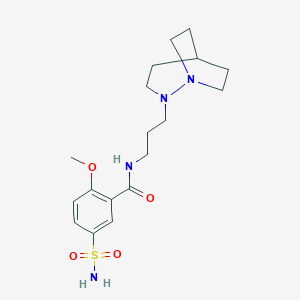
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
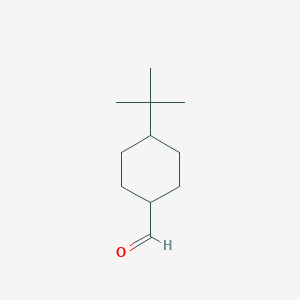
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
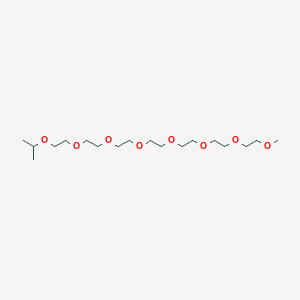
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
